N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a complex organic compound featuring a benzothiazole core, a pyridine ring, and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and a suitable carboxylic acid derivative, the benzothiazole core is synthesized through cyclization.
Sulfonylation: The benzothiazole intermediate is then sulfonylated using pyrrolidine sulfonyl chloride under basic conditions to introduce the pyrrolidine sulfonyl group.
Coupling with Pyridine Carboxamide: Finally, the sulfonylated benzothiazole is coupled with pyridine-2-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.
Purification: Employing crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the sulfonyl group.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole or pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Incorporated into polymers to enhance properties like thermal stability and conductivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Modified versions can be used as fluorescent probes in imaging studies.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core and pyridine ring facilitate binding to active sites, while the pyrrolidine sulfonyl group enhances solubility and bioavailability. The exact pathways involved depend on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
- N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
Uniqueness
N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, influencing its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-16(14-5-1-2-8-18-14)20-17-19-13-7-6-12(11-15(13)25-17)26(23,24)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUYTTMOZRBJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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